6-Amino-6-deoxy-D-allose hydrochloride
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Overview
Description
6-Amino-6-deoxy-D-allose hydrochloride is a chemical compound with the molecular formula C6H13NO5ClH It is a derivative of D-allose, where the hydroxyl group at the sixth position is replaced by an amino group, and it is present as a hydrochloride salt
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-6-deoxy-D-allose hydrochloride typically involves the selective amination of D-allose. One common method includes the use of protective groups to shield other hydroxyl groups during the reaction. The reaction conditions often involve the use of ammonia or amine derivatives under controlled temperatures and pH to ensure selective amination.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-Amino-6-deoxy-D-allose hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the amino group to a primary amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include oximes, nitriles, primary amines, and substituted derivatives of this compound.
Scientific Research Applications
6-Amino-6-deoxy-D-allose hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a precursor in the study of carbohydrate metabolism and enzyme interactions.
Industry: It is used in the production of specialty chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 6-Amino-6-deoxy-D-allose hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group allows it to form hydrogen bonds and ionic interactions, influencing biochemical pathways and cellular processes. These interactions can modulate enzyme activity, receptor binding, and signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 6-Amino-6-deoxy-D-glucose hydrochloride
- 6-Amino-6-deoxy-D-mannose hydrochloride
- 6-Amino-6-deoxy-D-galactose hydrochloride
Uniqueness
6-Amino-6-deoxy-D-allose hydrochloride is unique due to its specific stereochemistry and the presence of the amino group at the sixth position. This structural feature imparts distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
CAS No. |
76054-78-9 |
---|---|
Molecular Formula |
C6H14ClNO5 |
Molecular Weight |
215.63 g/mol |
IUPAC Name |
(2R,3R,4R,5R)-6-amino-2,3,4,5-tetrahydroxyhexanal;hydrochloride |
InChI |
InChI=1S/C6H13NO5.ClH/c7-1-3(9)5(11)6(12)4(10)2-8;/h2-6,9-12H,1,7H2;1H/t3-,4+,5-,6+;/m1./s1 |
InChI Key |
QWHLASPBRRZDEV-HRDKBJBWSA-N |
Isomeric SMILES |
C([C@H]([C@H]([C@H]([C@H](C=O)O)O)O)O)N.Cl |
Canonical SMILES |
C(C(C(C(C(C=O)O)O)O)O)N.Cl |
Origin of Product |
United States |
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